molecular formula C9H10N2 B13948576 (5-Amino-2-methylphenyl)acetonitrile CAS No. 561064-38-8

(5-Amino-2-methylphenyl)acetonitrile

Cat. No.: B13948576
CAS No.: 561064-38-8
M. Wt: 146.19 g/mol
InChI Key: DUHFCQWBEMIFKW-UHFFFAOYSA-N
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Description

(5-Amino-2-methylphenyl)acetonitrile (CAS 90765-19-8) is a high-purity chemical intermediate of significant importance in organic and medicinal chemistry research. This compound, with the molecular formula C9H10N2 and a molecular weight of 146.19, is a valuable building block in synthetic chemistry . Its structure, featuring both an amino group and a nitrile functional group on a substituted phenyl ring, makes it a versatile precursor for the synthesis of more complex molecules. Research indicates that this compound and its structural analogs serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . For instance, it is notably involved in synthetic pathways for targeted therapeutics such as kinase inhibitors . The nitrile functional group is particularly valuable in drug discovery; it is metabolically robust and often incorporated into pharmaceutical agents where it can act as a hydrogen bond acceptor, optimizing interactions with biological targets and improving key drug properties such as solubility and binding selectivity . This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage its properties to develop novel compounds for biochemical screening and pharmacological studies.

Properties

CAS No.

561064-38-8

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-(5-amino-2-methylphenyl)acetonitrile

InChI

InChI=1S/C9H10N2/c1-7-2-3-9(11)6-8(7)4-5-10/h2-3,6H,4,11H2,1H3

InChI Key

DUHFCQWBEMIFKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CC#N

Origin of Product

United States

Preparation Methods

Catalytic Reduction of Nitro Precursors

One of the most common approaches to prepare amino-substituted phenylacetonitriles, including this compound, involves the catalytic reduction of corresponding nitro-substituted phenylacetonitriles.

  • Synthetic Route : The starting material, 5-nitro-2-methylphenylacetonitrile, undergoes catalytic hydrogenation or hydrazine reduction in the presence of a nickel catalyst to yield this compound.
  • Reaction Conditions :
    • Use of 0.5% to 5% active nickel catalyst.
    • Hydrazine hydrate (approximately 80%) as a reducing agent.
    • Reaction time varies from 30 minutes to 3 hours.
    • Mild temperatures and atmospheric or slightly elevated pressure.
  • Advantages :
    • Mild reaction conditions.
    • High yield and purity.
    • Easy catalyst recovery and solvent recycling.
    • Environmentally friendly with low pollution.

Table 1: Catalytic Reduction Parameters and Outcomes

Parameter Description Notes
Catalyst Active nickel (0.5%-5%) Recovered by filtration
Reducing Agent Hydrazine hydrate (80%) Efficient for nitro reduction
Solvent Suitable organic solvent Recyclable
Reaction Time 30 min – 3 hours Reaction completion monitored
Temperature Ambient to mild heating Mild conditions
Product Yield High (typically >85%) Light yellow crystalline solid
Environmental Impact Low Solvent recycling possible

This method is adapted from a patent describing the preparation of p-aminophenylacetonitrile, which is structurally similar to this compound, indicating applicability to the methyl-substituted analogue.

Nucleophilic Substitution and Cycloaddition Routes

Another approach involves the synthesis of amino-substituted nitriles through nucleophilic substitution and tandem cycloaddition reactions:

  • Mechanism : The lithium carbanion generated from alkyl nitriles (such as 2-methylphenylacetonitrile) reacts with azide derivatives to form 5-amino-1,2,3-triazoles, which can be further manipulated to yield amino-substituted phenylacetonitriles.
  • Reaction Conditions :
    • Use of butyllithium (BuLi) to generate lithium carbanion.
    • Reaction with azides under controlled temperature.
    • Subsequent addition of water to induce aromatization and amino group formation.
  • Yields : Good to excellent yields reported.
  • Limitations : Requires careful control of reaction stoichiometry and conditions to avoid side products.

This methodology, although primarily for 5-amino-1,2,3-triazoles, provides insight into the preparation of amino-substituted nitriles under mild conditions with high selectivity.

Reductive Amination of Nitro-Substituted Acetanilides

A related synthetic strategy involves the multi-step preparation starting from nitro-substituted acetanilides, followed by reduction to amino derivatives:

  • Step 1 : Preparation of 2-nitro-5-thiophenyl-(2-methoxy)acetanilide by reaction of 2-nitro-5-mercaptoaniline with halogenated benzene and 2-methoxy methyl acetate under inert atmosphere.
  • Step 2 : Catalytic hydrogenation using iron/nickel supported catalysts in ethanol or methanol solvent under hydrogen pressure (0.1–0.5 MPa) at 20–30 °C for 15–20 hours.
  • Step 3 : Isolation of the amino-substituted product by filtration, water addition, cooling, and crystallization.
  • Yields and Purity : High yields (85–90%) and purity (>99%) achieved.
  • Environmental and Economic Benefits : Mild conditions, recyclable catalysts, and solvents contribute to industrial scalability and low environmental impact.

Although this method is described for 2-amino-5-thiophenyl-(2-methoxy)acetanilide, the principles are transferable to the preparation of this compound derivatives.

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
Catalytic Reduction of Nitro Precursors Hydrazine hydrate + nickel catalyst Mild, high yield, recyclable solvent Requires nitro precursor synthesis
Nucleophilic Substitution & Cycloaddition BuLi-generated lithium carbanion + azides High selectivity, mild conditions Sensitive to stoichiometry
Reductive Amination of Nitro-Acetanilides Iron/nickel catalyst, hydrogenation in solvent High purity, scalable, environmentally friendly Multi-step, longer reaction times

Summary of Research Findings

  • The catalytic reduction of nitro-substituted phenylacetonitriles using hydrazine hydrate and nickel catalyst is the most straightforward and industrially viable method for preparing this compound, offering high yields and mild conditions.
  • Tandem cycloaddition reactions provide alternative synthetic routes for amino-substituted nitriles with good yields but require more complex reagents and handling.
  • Reductive amination of nitro-acetanilides using supported metal catalysts presents a scalable and environmentally friendly approach, suitable for industrial applications.
  • All methods benefit from mild reaction conditions, catalyst recyclability, and relatively low environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methylphenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

The applications of compounds similar to "(5-Amino-2-methylphenyl)acetonitrile" in scientific research, medicine, and industry are broad, based on the compound's interactions with biomolecules and potential therapeutic effects. Studies reveal its use in antimicrobial and anticancer research, as well as in the development of specialty chemicals.

Scientific Research Applications

This compound and its derivatives are used in chemistry as building blocks, and in biology to study biological activities. The compound's structure, featuring amino and chloro groups, can interact with biological targets, influencing biochemical pathways.

  • Biological Activity Studies Researchers explore the interactions of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile with biomolecules to assess potential biological activities, including enzyme inhibition and receptor modulation.
  • Anti-inflammatory Effects Studies on acetonitrile derivatives, including 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, have shown significant reduction in paw edema in rats, suggesting potential in treating inflammatory diseases.
  • Antimicrobial Efficacy Research on acetonitrile derivatives demonstrates antimicrobial properties against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents.

Medicine

This compound has been studied for potential antimicrobial and anticancer properties. The compound's structure allows it to participate in covalent bonding with nucleophilic sites in proteins or DNA, which could lead to therapeutic effects.

  • Therapeutic Investigations Derivatives of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile have been studied for potential antimicrobial and anticancer properties. The compound can participate in covalent bonding with proteins or DNA, potentially leading to therapeutic effects.
  • Anticancer Research Studies have tested the compound for cytotoxic effects on cancer cell lines, with promising results suggesting that modifications to the structure could enhance anticancer activity.

Industry

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile has applications in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including agrochemicals and pharmaceuticals.

Data Table: Biological Activities Summary

Activity TypeMechanism DescriptionIC50/Effectiveness
Anti-inflammatoryInhibition of COX enzymesCOX-1: 19.45 μM
COX-2: 42.1 μM
AntimicrobialDisruption of cell membrane integrityMIC against S. aureus: <10 μg/mL
MIC against E. coli: <10 μg/mL
AnticancerInduction of apoptosis via caspase activationSignificant cytotoxicity observed

Mechanism of Action

The mechanism of action of (5-Amino-2-methylphenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Substituent Effects

The physicochemical and biological properties of arylacetonitriles are highly dependent on substituent patterns. Key analogs include:

a) 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS: 61437-85-2)
  • Substituents : Dual chloro (–Cl) groups at the 2- and 4-positions of the phenyl rings.
  • The steric hindrance from chlorine may also alter binding affinity in biological systems .
b) 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495)
  • Substituents: A benzothiazole moiety replaces the nitrile group, with amino and methyl groups at positions 4 and 3.
  • Impact : The benzothiazole ring confers selective antitumor activity, as seen in MCF-7 breast cancer cells. Unlike nitriles, benzothiazoles undergo CYP1A1-mediated hydroxylation, which is critical for their bioactivation and irreversible enzyme inhibition .
c) Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile Derivatives
  • Substituents : Varied groups (e.g., –Cl, –Br, –CH₃) on thiazole rings.
  • Impact : Substituent position significantly affects melting points (e.g., 2-CH₃: 125–126°C vs. 4-CH₃: 152–153°C), suggesting that para-substituents enhance crystallinity. The nitrile group’s electron-withdrawing nature may stabilize these structures .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Property
(5-Amino-2-methylphenyl)acetonitrile 5-NH₂, 2-CH₃ ~162.2 (estimated) Not reported High nitrile reactivity
2-(4-Amino-2-chloro-5-methylphenyl)-... 2-Cl, 4-Cl, 5-CH₃, 4-NH₂ 321.2 Not reported Enhanced metabolic stability
DF 203 (benzothiazole analog) 4-NH₂, 3-CH₃, benzothiazole 267.3 Not reported CYP1A1-dependent antitumor activity
4d (thiazole derivative) 2-CH₃, Cl ~255 (estimated) 125–126 Moderate crystallinity

Note: Data inferred from structural analogs; exact values for this compound require experimental validation.

Chemical Reactivity

  • Nitrile Reactivity: The –CN group in this compound is susceptible to hydrolysis (forming amides or carboxylic acids) and nucleophilic additions. This contrasts with benzothiazole analogs, where ring oxidation dominates .
  • Substituent Effects : Electron-donating groups (e.g., –NH₂) activate the phenyl ring for electrophilic substitution, while electron-withdrawing groups (e.g., –Cl) may redirect reactivity to the nitrile site .

Biological Activity

(5-Amino-2-methylphenyl)acetonitrile, with the chemical formula C9H10N2, is an organic compound featuring both an amino group and a nitrile group attached to a 2-methylphenyl ring. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, particularly as an intermediate in organic synthesis. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The structure of this compound allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry. Its unique combination of functional groups contributes to its biological activity.

Antitumor Activity

Recent studies indicate that compounds structurally related to this compound exhibit significant antitumor properties. For instance, prodrugs derived from similar amino acid structures have shown efficacy in inhibiting tumor growth in xenograft models. In particular, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole demonstrated superior antitumor activity compared to other derivatives, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound's derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides, indicating strong antibacterial activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, leading to different derivatives with altered biological activities. The structure-activity relationship studies have revealed that modifications to the phenyl ring can significantly impact the compound's antimicrobial efficacy. For instance, substitutions on the phenyl ring have been shown to enhance inhibitory actions against specific bacterial species .

Case Studies

  • Antitumor Efficacy : A study involving the administration of a related prodrug demonstrated significant tumor growth inhibition in breast and ovarian cancer models. The treatment led to manageable toxic side effects while maintaining effective plasma concentrations of the active compound .
  • Antimicrobial Testing : In vitro tests showed that derivatives of this compound could inhibit multiple bacterial strains effectively. The compounds were tested against a range of pathogens, yielding promising MIC values that suggest potential for clinical applications .

Data Summary

Activity Type Compound MIC Value (mg/mL) Target Organism
Antitumor2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole-Breast cancer xenografts
AntimicrobialThis compound derivative0.0048E. coli
AntimicrobialThis compound derivative0.0195Bacillus mycoides

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